

# Application of SS-208 (AVS100) in Immunotherapy Research

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## Compound of Interest

Compound Name: SS-208

Cat. No.: B611004

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## Application Notes

**SS-208**, also known as AVS100, is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).<sup>[1][2][3]</sup> Emerging preclinical research highlights its significant potential in the field of cancer immunotherapy. **SS-208** has demonstrated anti-tumoral effects as a standalone agent and, more notably, in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies.<sup>[1][2][3][4]</sup> Its mechanism of action revolves around the modulation of the tumor microenvironment (TME), transforming it from an immunosuppressive ("cold") to an immuno-active ("hot") state.<sup>[1][2][3][4]</sup>

The primary application of **SS-208** in immunotherapy research is to enhance the efficacy of existing immunotherapies in solid tumors, including melanoma and colon cancer.<sup>[1][2][3][4]</sup> It achieves this by targeting key immune cell populations within the TME. Specifically, **SS-208** has been shown to block the polarization of tumor-associated macrophages (TAMs) towards the pro-tumoral M2 phenotype, while promoting a pro-inflammatory M1 phenotype.<sup>[1][2][3]</sup> This shift in macrophage polarization is a critical step in overcoming immunotherapy resistance.

Furthermore, treatment with **SS-208** leads to an increase in the infiltration and activation of cytotoxic CD8+ effector T cells within the tumor.<sup>[1][4]</sup> This enhanced T-cell response, coupled with the modulation of macrophage activity, creates a more robust and durable anti-tumor immune response. Preclinical studies have shown that this can lead to complete remission in some tumor models.<sup>[1][2][3][4]</sup> **SS-208** has a favorable preclinical safety profile and has

received FDA clearance for an Investigational New Drug (IND) application to initiate clinical trials in combination with pembrolizumab for solid tumors.[\[1\]](#)[\[2\]](#)

## Quantitative Data Summary

Table 1: In Vitro Efficacy of **SS-208**

| Parameter | Cell Line/Target    | Value       | Reference           |
|-----------|---------------------|-------------|---------------------|
| IC50      | HDAC6               | 12 nM       | <a href="#">[5]</a> |
| IC50      | Other HDAC Subtypes | > 1 $\mu$ M | <a href="#">[5]</a> |

Table 2: In Vivo Efficacy of **SS-208** in Murine Cancer Models

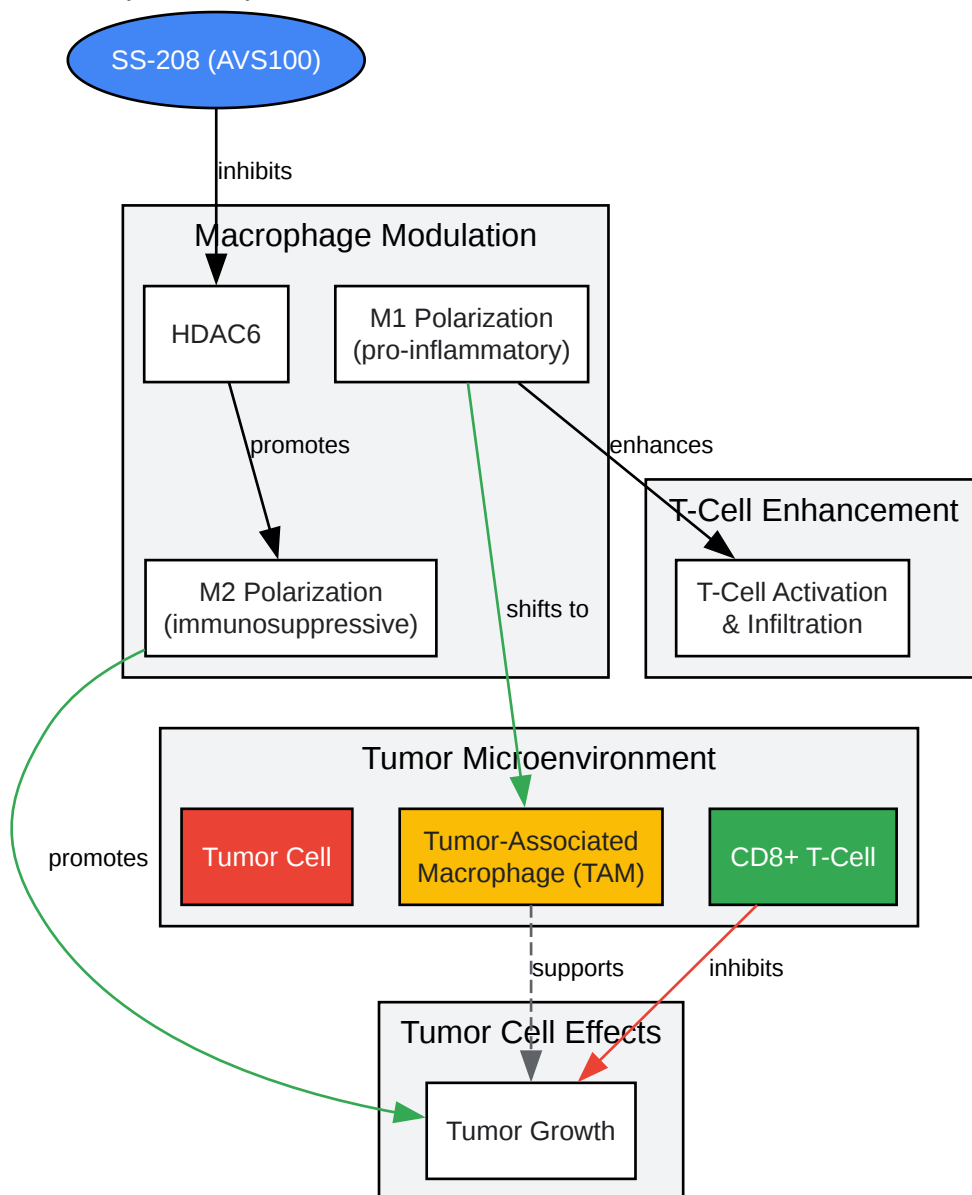
| Cancer Model          | Treatment                  | Key Outcomes                          | Reference   |
|-----------------------|----------------------------|---------------------------------------|---|
| SM1 Melanoma          | SS-208 (AVS100) + anti-PD1 | Complete remission                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| CT26 Colon Cancer     | SS-208 (AVS100) + anti-PD1 | Increased response to anti-PD1        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Melanoma Murine Model | SS-208 (25 mg/kg, IP)      | Significant reduction in tumor growth | <a href="#">[5]</a>   |

Table 3: Immunomodulatory Effects of **SS-208** (AVS100)

| Effect                   | Cell Type                    | Observation   | Reference   |
|--------------------------|------------------------------|---|---|
| Macrophage Polarization  | Murine and Human Macrophages | Blocks M2 polarization (CD206+ and Arg1+ macrophages)     | <a href="#">[2]</a> <a href="#">[3]</a>   |
| Immune Cell Infiltration | Tumor Microenvironment       | Increased pro-inflammatory tumor-infiltrating macrophages | <a href="#">[1]</a> <a href="#">[4]</a>   |
| T-Cell Response          | Tumor Microenvironment       | Increased intratumoral CD8+ effector T-cells              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Immune Memory            | Cured Mice                   | Resistance to subsequent tumor challenge                  | <a href="#">[2]</a> <a href="#">[3]</a>   |

## Signaling Pathways and Mechanisms

## SS-208 (AVS100) Mechanism of Action in the Tumor Microenvironment

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Caption: **SS-208** inhibits HDAC6 in TAMs, shifting them from an M2 to an M1 phenotype.

## Experimental Protocols

### In Vitro Macrophage Polarization Assay

Objective: To assess the effect of **SS-208** on the polarization of murine bone marrow-derived macrophages (BMDMs).

#### Materials:

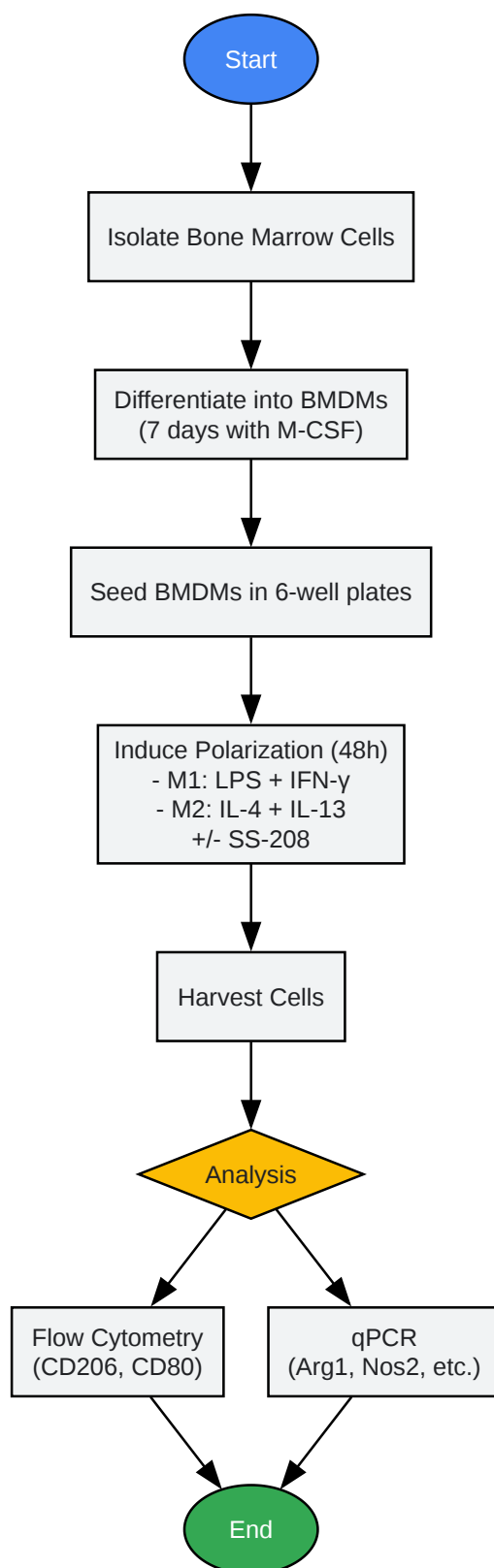
- Bone marrow cells from C57BL/6 mice
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Recombinant murine M-CSF (20 ng/mL)
- Recombinant murine IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2 polarization
- LPS (100 ng/mL) and IFN- $\gamma$  (20 ng/mL) for M1 polarization
- **SS-208** (AVS100) at desired concentrations
- 6-well tissue culture plates
- Flow cytometry antibodies: anti-F4/80, anti-CD11b, anti-CD206, anti-CD80
- RNA extraction kit and reagents for qPCR (e.g., primers for Arg1, Retnla, Nos2, Il1b)

#### Protocol:

- Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
- Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% P/S, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 3 days.
- On day 7, harvest the BMDMs and seed them in 6-well plates.
- For M2 polarization, treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of **SS-208** for 48 hours.
- For M1 polarization, treat the cells with LPS (100 ng/mL) and IFN- $\gamma$  (20 ng/mL) in the presence or absence of **SS-208** for 48 hours.
- After 48 hours, harvest the cells for analysis.
- Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against F4/80, CD11b, CD206 (M2 marker), and CD80 (M1 marker). Analyze the cell populations using a

flow cytometer.

- qPCR Analysis: Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Use qPCR to analyze the expression of M1- and M2-related genes.



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Caption: Workflow for in vitro macrophage polarization assay with **SS-208**.

## In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of **SS-208** in combination with anti-PD-1 therapy in a syngeneic mouse model.

Materials:

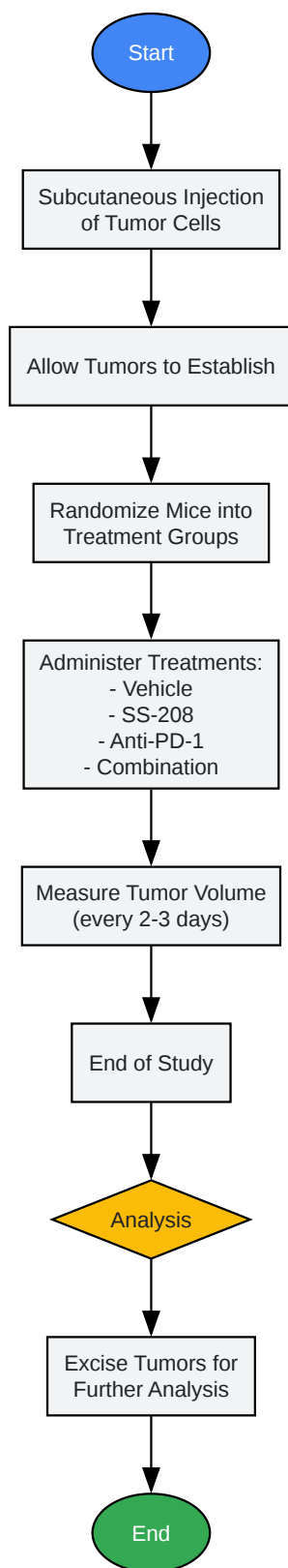
- C57BL/6 or BALB/c mice (depending on the cell line)
- SM1 melanoma cells or CT26 colon cancer cells
- **SS-208** (AVS100)
- Anti-mouse PD-1 antibody
- Vehicle control
- Calipers for tumor measurement
- Syringes and needles for injections

Protocol:

- Culture SM1 or CT26 cells to 80-90% confluency.
- Harvest the cells and resuspend them in sterile PBS or HBSS at the desired concentration (e.g.,  $1 \times 10^6$  cells/100  $\mu$ L).
- Subcutaneously inject the cell suspension into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomize the mice into four treatment groups:
  - Vehicle control
  - **SS-208** alone
  - Anti-PD-1 alone



- **SS-208** + anti-PD-1
- Administer **SS-208** via oral gavage or intraperitoneal injection at the predetermined dose and schedule (e.g., 25 mg/kg, daily).[5]
- Administer the anti-PD-1 antibody via intraperitoneal injection at the recommended dose and schedule.
- Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Monitor the health and body weight of the mice throughout the experiment.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).



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Caption: Workflow for in vivo syngeneic mouse tumor model with **SS-208**.

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